molecular formula C22H26N4O2 B14157675 1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] CAS No. 840477-24-9

1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Cat. No.: B14157675
CAS No.: 840477-24-9
M. Wt: 378.5 g/mol
InChI Key: SYBNGHPYRWHCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

The synthesis of 1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1’-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the context and the specific target involved .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with different substituents or ring structures. For example:

Properties

CAS No.

840477-24-9

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

1'-ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C22H26N4O2/c1-3-25-12-9-22(10-13-25)26-19(14-18(24-26)16-6-5-11-23-15-16)17-7-4-8-20(27-2)21(17)28-22/h4-8,11,15,19H,3,9-10,12-14H2,1-2H3

InChI Key

SYBNGHPYRWHCPA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CN=CC=C4)C5=C(O2)C(=CC=C5)OC

solubility

49 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.